molecular formula C8H18N2O B1491793 4-(Ethoxymethyl)piperidin-1-amine CAS No. 2098078-61-4

4-(Ethoxymethyl)piperidin-1-amine

Cat. No.: B1491793
CAS No.: 2098078-61-4
M. Wt: 158.24 g/mol
InChI Key: FHYFGBXZTJPKOT-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidin-1-amine is a chemical compound with the molecular formula C_8H_18N_2O. It is a derivative of piperidine, featuring an ethoxymethyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 4-(ethoxymethyl)piperidine with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: Another method is the nucleophilic substitution of 4-(chloromethyl)piperidine with ethylamine, followed by reduction.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reductive amination processes, which are optimized for high yield and purity. The choice of reducing agent and reaction conditions (temperature, pressure, solvent) is crucial to achieving the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding N-oxide.

  • Reduction: The compound can be reduced to form 4-(ethoxymethyl)piperidine.

  • Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like sodium cyanoborohydride or lithium aluminum hydride are employed.

  • Substitution: Electrophiles such as alkyl halides and aprotic solvents are used.

Major Products Formed:

  • N-oxide: Formed through oxidation.

  • 4-(ethoxymethyl)piperidine: Formed through reduction.

  • Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(Ethoxymethyl)piperidin-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(ethoxymethyl)piperidin-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-(methoxymethyl)piperidin-1-amine

  • 4-(propoxymethyl)piperidin-1-amine

  • 4-(butoxymethyl)piperidin-1-amine

Properties

IUPAC Name

4-(ethoxymethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-11-7-8-3-5-10(9)6-4-8/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFGBXZTJPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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